molecular formula C10H10N4O B3858758 (E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine

(E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine

Cat. No.: B3858758
M. Wt: 202.21 g/mol
InChI Key: CLVVRORPZDHZOZ-KPKJPENVSA-N
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Description

(E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine typically involves the condensation of 2-furaldehyde with 2-hydrazinyl-4-methylpyrimidine in the presence of an acid catalyst. The reaction is usually carried out in ethanol under reflux conditions for several hours . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine involves its interaction with biological targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Molecular docking studies have shown that this compound can bind to specific sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-methylpyrimidine is unique due to its combination of furan and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8-4-5-11-10(13-8)14-12-7-9-3-2-6-15-9/h2-7H,1H3,(H,11,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVVRORPZDHZOZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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